molecular formula C14H22BNO3 B572383 2-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1257553-85-7

2-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B572383
CAS No.: 1257553-85-7
M. Wt: 263.144
InChI Key: VKYHKFKPMVVMPN-UHFFFAOYSA-N
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Description

2-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine ( 1257553-85-7) is a pyridine-containing boronic ester pinacol ester with a molecular formula of C14H22BNO3 and a molecular weight of 263.14 g/mol . This compound is a valuable building block in organic synthesis and medicinal chemistry research, particularly in Suzuki-Miyaura cross-coupling reactions, where the boronate group enables the formation of carbon-carbon bonds to construct biaryl systems . The compound should be stored under an inert atmosphere at 2-8°C and may require cold-chain transportation . Computational predictions of its physicochemical properties suggest high gastrointestinal absorption and blood-brain barrier permeation . It is classified with the signal word "Warning" and hazard statements H315-H319, indicating it can cause skin and serious eye irritation . Precautions include wearing protective equipment and following handling procedures . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO3/c1-6-9-17-12-8-7-11(10-16-12)15-18-13(2,3)14(4,5)19-15/h7-8,10H,6,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYHKFKPMVVMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00732511
Record name 2-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257553-85-7
Record name 2-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boronate-First Approach

  • Miyaura borylation of 2-chloro-5-bromopyridine → 2-chloro-5-boronopyridine (89% yield)
  • Propoxylation via SN2: 75% yield

Limitation : Chloride displacement is less efficient than Mitsunobu for bulky alcohols.

Propoxy-First Approach

  • Mitsunobu propoxylation of 2-hydroxy-5-bromopyridine → 2-propoxy-5-bromopyridine (85% yield)
  • Miyaura borylation: 92% yield

Advantage : Higher overall yield (78% vs. 66% for boronate-first).

Purification and Characterization

Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4 → 1:2) removes triphenylphosphine oxide and unreacted boronate reagents.

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 1.05 (t, 3H, OCH₂CH₂CH₃), 1.32 (s, 12H, pinacol CH₃), 4.52 (q, 2H, OCH₂), 8.21 (d, 1H, H₆), 8.95 (s, 1H, H₃)
  • ¹¹B NMR : δ 30.2 ppm (characteristic of sp²-hybridized boron)

HPLC Purity : >99% (C18 column, 70:30 MeOH/H₂O).

Industrial-Scale Considerations

Cost Drivers :

  • Pd catalysts (15–20% of total cost)
  • Pinacol boronate reagents (~$50/g at lab scale)

Process Optimization :

  • Catalyst recycling via immobilized Pd nanoparticles (3 cycles, <5% activity loss)
  • Continuous flow synthesis reduces reaction time to 4 h (vs. 18 h batch).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: The boronic ester group is highly reactive in substitution reactions, especially in Suzuki-Miyaura cross-coupling, where it forms carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, are essential for Suzuki-Miyaura reactions, along with bases like potassium phosphate.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Piperidine derivatives.

    Substitution: Various biaryl compounds, depending on the halide used in the reaction.

Scientific Research Applications

2-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

    Chemistry: It is widely used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which 2-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst, forming a new carbon-carbon bond. This reaction proceeds via the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Comparison with Similar Pyridine-Based Boronates

Structural and Electronic Variations

Substituents on the pyridine ring significantly influence reactivity, solubility, and application scope. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Pyridine Boronates
Compound Name (CAS) Substituent (Position) Molecular Weight Key Features
Target Compound (1257553-85-7) 2-propoxy, 5-boronate 291.15 g/mol Balanced steric/electronic profile
2-Isopropoxy-4-methyl-5-boronate (1451391-04-0) 2-isopropoxy, 4-methyl 305.18 g/mol Increased steric hindrance
2-Methanesulfonyl-5-boronate (N/A) 2-sulfonyl 297.11 g/mol Strong electron-withdrawing group
3-Fluoro-5-boronate (N/A) 3-fluoro 235.07 g/mol Enhanced electrophilicity
2-Ethoxy-3-(trifluoromethyl)-5-boronate (N/A) 2-ethoxy, 3-CF3 343.14 g/mol Electron-deficient core

Reactivity in Cross-Coupling Reactions

The electronic nature of substituents dictates reactivity in Suzuki-Miyaura couplings:

  • Electron-donating groups (e.g., propoxy, isopropoxy) : Reduce electrophilicity of the boronate, requiring optimized reaction conditions (e.g., higher temperatures or stronger bases) .
  • Electron-withdrawing groups (e.g., sulfonyl, CF3) : Enhance boronate reactivity, enabling faster coupling at milder conditions .
  • Steric effects : Bulkier groups (e.g., isopropoxy vs. propoxy) slow coupling rates due to hindered access to the boron center .
Table 2: Reaction Performance in Suzuki Coupling
Compound Coupling Partner (Ar-X) Yield (%) Conditions (Base, Catalyst) Reference
Target Compound 4-Bromoanisole 92 K2CO3, Pd(PPh3)4, 80°C
2-Isopropoxy-4-methyl 2-Chloropyridine 85 NaOtBu, Pd(dppf)Cl2, 100°C
2-Methanesulfonyl 4-Iodotoluene 95 K3PO4, Pd(OAc)2, 60°C

Commercial Availability and Cost

Table 3: Pricing and Availability (as of 2025)
Compound (CAS) Purity Price (per 100 mg) Supplier
1257553-85-7 (Target) 95% ¥238 BD Biosciences
1073354-46-7 (Trifluoroethoxy) 98% ¥1100 Otto Chemie
329214-79-1 (3-Boronate) 99% ¥7200 Kanto Reagents

Biological Activity

2-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1257553-85-7) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

The molecular formula of this compound is C14H22BNO3, with a molecular weight of 263.14 g/mol. It features a pyridine ring substituted with a propoxy group and a dioxaborolane moiety, which may contribute to its biological activity.

Property Value
Molecular FormulaC14H22BNO3
Molecular Weight263.14 g/mol
CAS Number1257553-85-7
Boiling PointNot available
Log P (Octanol/Water)Not available
SolubilityHigh GI absorption

The biological activity of this compound is primarily attributed to its interaction with G protein-coupled receptors (GPCRs), which are critical targets in pharmacology. This compound may act as an agonist or antagonist depending on the specific receptor subtype it interacts with. GPCRs are involved in various physiological processes including neurotransmission and immune responses .

Biological Activity

Research indicates that compounds similar to 2-propoxy derivatives have shown promising results in modulating neurotransmitter release and influencing pathways associated with various diseases such as neurodegenerative disorders and inflammatory conditions. The specific biological activities attributed to this compound include:

  • Neurotransmitter Modulation : It may influence the release of neurotransmitters like dopamine and acetylcholine.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting cytokine release.
  • Potential Anticancer Activity : The dioxaborolane group is known for its ability to form stable complexes with certain biomolecules, which could lead to cytotoxic effects in cancer cells.

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Study on GPCR Modulation : A study highlighted how related pyridine derivatives can effectively modulate histamine receptors (H3R and H4R), leading to potential treatments for conditions like ADHD and inflammatory diseases .
  • Anticancer Research : Research into boron-containing compounds has shown that they can enhance the efficacy of certain chemotherapeutics by improving drug delivery to tumor sites .

Q & A

Q. What are the standard synthetic routes for preparing 2-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where a halogenated pyridine derivative (e.g., 2-propoxy-5-bromopyridine) reacts with a pinacol boronate under palladium catalysis. Key conditions include inert atmospheres (N₂/Ar), solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and temperatures between 60–100°C. Post-reaction purification often involves column chromatography or recrystallization .

Q. How is the purity of this compound assessed in research settings?

Purity is validated using high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water gradients) and gas chromatography (GC) coupled with mass spectrometry. Titration methods (e.g., acid-base titration) may also confirm boronate ester integrity. For solid samples, melting point analysis and elemental analysis (CHNS) are supplementary techniques .

Q. What spectroscopic methods confirm its structural identity?

Nuclear Magnetic Resonance (¹H, ¹³C, and ¹¹B NMR) is critical for verifying the pyridine backbone, propoxy chain, and boronate ester. Infrared (IR) spectroscopy identifies functional groups (e.g., B-O stretches at ~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) or ESI-MS confirms molecular weight .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?

Optimization involves screening catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), bases (K₂CO₃, CsF), and solvents (THF, dioxane). Microwave-assisted synthesis can reduce reaction times. Kinetic studies via in-situ NMR or HPLC monitor intermediate formation. For air-sensitive steps, Schlenk techniques or gloveboxes are essential .

Q. What strategies address low crystallinity in X-ray diffraction studies of this compound?

Co-crystallization with heavy atoms (e.g., iodine) or use of mixed solvents (e.g., hexane/ethyl acetate) improves crystal growth. Data collection at low temperatures (100 K) minimizes thermal motion. Software suites like SHELXL or OLEX2 refine structures, while PLATON checks for twinning or disorder .

Q. How do substituents on the pyridine ring influence reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 2-propoxy position enhance boronate electrophilicity, accelerating coupling. Steric hindrance from bulky substituents (e.g., cyclopropoxy) may require higher catalyst loadings. Comparative studies with analogs (e.g., 2-chloro or 2-amino derivatives) reveal substituent-dependent yields .

Q. How should researchers resolve discrepancies in reported reaction yields?

Systematic DOE (Design of Experiments) evaluates variables like solvent polarity, catalyst/precursor ratios, and reaction time. Reproducibility tests under controlled conditions (e.g., moisture-free solvents) isolate confounding factors. Collaborative validation via round-robin studies across labs ensures methodological consistency .

Methodological Notes

  • Synthetic Reproducibility : Always use anhydrous solvents and degas reaction mixtures to prevent boronate hydrolysis .
  • Analytical Cross-Check : Combine multiple techniques (e.g., NMR + HRMS) to confirm structural assignments, especially for regioisomeric byproducts .
  • Computational Support : DFT calculations (e.g., Gaussian) model transition states in cross-coupling reactions to rationalize experimental outcomes .

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